molecular formula C16H19NO4 B13570748 2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13570748
M. Wt: 289.33 g/mol
InChI Key: OPOQVWYJZLUFIZ-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to construct the four-membered rings in the spirocyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound’s properties make it useful in various industrial processes, including the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, making the compound a valuable tool in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.3]heptane-6-carboxylic acid: This compound shares a similar spirocyclic structure and is used in similar applications.

    6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with applications in medicinal chemistry.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is unique due to its specific functional groups and the benzyloxycarbonyl moiety, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19NO4/c18-13(19)16(10-15(11-16)7-4-8-15)17-14(20)21-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,20)(H,18,19)

InChI Key

OPOQVWYJZLUFIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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